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molecular formula C9H20N2 B141726 4-Diethylamino-piperidine CAS No. 143300-64-5

4-Diethylamino-piperidine

Cat. No. B141726
M. Wt: 156.27 g/mol
InChI Key: OUXRMEUJNPVXMM-UHFFFAOYSA-N
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Patent
US08742113B2

Procedure details

To a solution of 4-(diethylamino)piperidine dihydrochloride (3.0 g, 0.019 mmol) in water (20 mL), 2M sodium hydroxide solution (5.0 mL) was added at ambient temperature. The mixture was stirred for 30 min. The solvent was removed under reduced pressure, and methanol (10 mL) was added to the crude material, then the residue was removed by filtration. The filtrate was concentrated and dried to afford 4-(diethylamino)piperidine (1.7 g, y. 77%) as solid.
Name
4-(diethylamino)piperidine dihydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([N:5]([CH2:12][CH3:13])[CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)[CH3:4]>O.[OH-].[Na+]>[CH2:12]([N:5]([CH2:3][CH3:4])[CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)[CH3:13] |f:0.1.2,4.5|

Inputs

Step One
Name
4-(diethylamino)piperidine dihydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.Cl.C(C)N(C1CCNCC1)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and methanol (10 mL)
ADDITION
Type
ADDITION
Details
was added to the crude material
CUSTOM
Type
CUSTOM
Details
the residue was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C1CCNCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 57256.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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